molecular formula C9H12N2O2 B5005372 5-methyl-3-(1-pyrrolidinylcarbonyl)isoxazole

5-methyl-3-(1-pyrrolidinylcarbonyl)isoxazole

Cat. No. B5005372
M. Wt: 180.20 g/mol
InChI Key: KQQOPAQFNLDCJW-UHFFFAOYSA-N
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Description

5-methyl-3-(1-pyrrolidinylcarbonyl)isoxazole is a heterocyclic compound . It has an empirical formula of C8H12N2O and a molecular weight of 152.19 . It is commonly used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=CC(C2NCCC2)=NO1 . The InChI key for this compound is QHCHHBRSMFGRQX-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, isoxazoles in general are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition with terminal alkynes and nitrile oxides .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available literature.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-6-8(10-13-7)9(12)11-4-2-3-5-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOPAQFNLDCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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